1-(2-Fluoroethyl)-2,3-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-2,3-dimethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-2,3-dimethylpiperidine typically involves the reaction of 2,3-dimethylpiperidine with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-2,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-2,3-dimethylpiperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-2,3-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of receptors or enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroethanol: Another fluoroethyl-containing compound with different chemical properties and applications.
1-(2-Fluoroethyl)piperazine: Shares structural similarities but differs in its biological activity and applications.
N-(2-Fluoroethyl)-N-methylpiperidine: Similar in structure but with distinct pharmacological properties.
Uniqueness: 1-(2-Fluoroethyl)-2,3-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18FN |
---|---|
Molekulargewicht |
159.24 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-6-11(7-5-10)9(8)2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
PLEKHUOTZVPMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1C)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.